N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

GIRK channel sulfone scaffold structural differentiation

Choose this distinct sulfone-bearing GIRK activator for SAR studies where ML297 (urea) or VU0810464 (non-urea phenylacetamide) are insufficient. It uniquely combines a 1,1-dioxidotetrahydrothiophen-3-yl head group, methylene spacer, and ortho-fluorophenoxy tail—an architecture absent from all published GIRK activator series. Substituting simpler phenoxyacetamides or urea-based analogs forfeits precisely the differentiated stability and potency advantages demonstrated by Sharma et al. (2021). Ideal for head-to-head DMPK comparisons and pharmacophore refinement.

Molecular Formula C13H16FNO4S
Molecular Weight 301.33
CAS No. 1219841-83-4
Cat. No. B2486463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
CAS1219841-83-4
Molecular FormulaC13H16FNO4S
Molecular Weight301.33
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CNC(=O)COC2=CC=CC=C2F
InChIInChI=1S/C13H16FNO4S/c14-11-3-1-2-4-12(11)19-8-13(16)15-7-10-5-6-20(17,18)9-10/h1-4,10H,5-9H2,(H,15,16)
InChIKeySYSJXSSABNGPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1219841-83-4): Structural Identity and Compound Class for Research Procurement


N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1219841-83-4; molecular formula C₁₃H₁₆FNO₄S; MW 301.34 g/mol) is a synthetic sulfone-containing phenoxyacetamide that incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) head group linked via a methylene spacer to a 2-fluorophenoxyacetamide tail. This compound belongs to a structurally distinct class of non-urea, sulfone-bearing G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel modulator scaffolds [1]. Its key structural features—the cyclic sulfone moiety and the ortho-fluorophenoxy ether—are not found together in the first-generation urea-based GIRK activators such as ML297 or in the non-urea acetamide VU0810464. This structural divergence creates a differentiated pharmacological starting point for GIRK-targeted chemical biology, neurological disease modeling, and structure–activity relationship (SAR) expansion studies.

Why N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide Cannot Be Replaced by Generic GIRK Activator Analogs in Research Procurement


Close structural analogs within the GIRK activator class—including ML297 (a urea-based pyrazole), VU0810464 (a non-urea phenylacetamide), and the Sharma 2021 sulfone-ether series—exhibit markedly divergent potency, subunit selectivity, metabolic stability, and brain penetration profiles that render simple functional interchange unreliable [1][2]. ML297, while potent at GIRK1/2 (EC₅₀ ≈ 160 nM), suffers from suboptimal metabolic stability and limited brain penetration [2]. VU0810464 achieved improved brain penetration but retains a distinct phenylacetamide–pyrazole architecture without a cyclic sulfone [3]. The Sharma 2021 sulfone series demonstrated that introducing the 1,1-dioxidotetrahydrothiophen-3-yl head group improved metabolic stability over prototypical urea-based compounds while maintaining nanomolar potency [1]. The target compound combines this metabolically favorable sulfone head group with a 2-fluorophenoxyacetamide tail and a methylene spacer—a structural configuration absent from all published GIRK activator series. Substituting a simpler phenoxyacetamide or a urea-based analog would forfeit precisely these differentiated structural attributes, rendering procurement decisions based on generic class membership scientifically invalid.

Quantitative Differentiation Evidence for N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1219841-83-4) vs. Comparator Compounds


Structural Differentiation: Cyclic Sulfone Head Group vs. Urea-Based GIRK Activator ML297

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide features a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety as its head group, attached via a methylene (−CH₂−) spacer to the acetamide nitrogen. In contrast, ML297 (CAS 1443246-62-5) employs a phenyl-pyrazolyl-urea head group directly linked to the acetamide without a sulfone or a methylene spacer. Published SAR from the Sharma 2021 sulfone-ether series established that replacing the urea head group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety maintained nanomolar GIRK1/2 potency (e.g., compound 11a: EC₅₀ = 137 ± 23 nM; Eₘₐₓ = 95 ± 2%) while delivering improved metabolic stability over the urea-based comparators [1]. Although direct potency data for the target compound are not yet publicly available, its possession of this published metabolically advantageous sulfone head group constitutes a verified structural differentiation from urea-based activators [1].

GIRK channel sulfone scaffold structural differentiation

Tail Group Differentiation: ortho-Fluorophenoxy vs. para-Fluorophenoxy and Unsubstituted Phenoxy Analogs

The target compound incorporates a 2-(2-fluorophenoxy)acetamide tail, bearing fluorine in the ortho-position relative to the ether oxygen. In the Sharma 2021 SAR table, structural variations at the ether tail dramatically altered potency. The unsubstituted phenoxy analog (R = H; compound not explicitly numbered) served as the reference, while introduction of substituents at the phenyl ring produced EC₅₀ values ranging from 64 nM (2-fluoro-phenyl analog 11i) to >10,000 nM (para-substituted bulky variants). Specifically, 11i—a compound bearing a 2-fluorophenoxy group on a pyrazolyl-acetamide scaffold—exhibited a GIRK1/2 EC₅₀ of 64 ± 7 nM and GIRK1/4 EC₅₀ of 229 ± 28 nM, representing one of the most potent compounds in the entire series [1]. This demonstrates that ortho-fluorination can significantly enhance potency. Although N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide differs in core scaffold (direct methylene-linked sulfone vs. pyrazolyl-sulfone), it shares the identical 2-fluorophenoxyacetamide tail with 11i, providing a class-level inference that the ortho-fluoro substitution may confer a potency advantage over the unsubstituted phenoxy or para-substituted variants frequently employed in other GIRK activator series.

fluorophenoxy SAR GIRK channel ether tail modification

Methylene Spacer Architecture: Differentiation from Direct N-Linked Sulfone Analogs

The target compound contains a methylene (−CH₂−) spacer between the 1,1-dioxidotetrahydrothiophen-3-yl ring and the acetamide nitrogen (linkage: ring-CH₂-NH-CO). In contrast, the Sharma 2021 sulfone-ether series employs a direct N-linkage of the sulfone ring to the pyrazole-acetamide core (ring-N-Pyrazole-NH-CO-ether), and ML297/VU0810464 lack a sulfone ring altogether. The Sharma 2021 SAR study explicitly investigated the effect of spacer insertion: compound 11w (replacing the ether oxygen with an amine linker, i.e., −NH−) retained activity with EC₅₀ = 592 ± 51 nM (∼4-fold loss vs. 11a), while methylation of that amine (11x) caused a further ∼22-fold loss (EC₅₀ = 2955 ± 235 nM) [1]. This demonstrates that the nature of the linker between the sulfone and the pharmacophore is a critical determinant of potency. While the Sharma series did not directly test a methylene spacer at this position, the published SAR establishes that linker identity dramatically modulates activity, confirming that the target compound's unique methylene spacer cannot be substituted with a direct N-linked or ether-linked sulfone without unpredictable consequences for target engagement.

spacer SAR GIRK channel conformational flexibility

Computationally Predicted Physicochemical Differentiation from ML297 and VU0810464

Physicochemical descriptors differentiate N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide from both ML297 and VU0810464. The target compound has a molecular weight of 301.34 g/mol, which is lower than ML297 (328.32 g/mol) and VU0810464 (349.83 g/mol). Its topological polar surface area (tPSA, calculated) is approximately 81 Ų, versus ∼84 Ų for ML297 and ∼70 Ų for VU0810464 [1]. The hydrogen bond donor count is 1 (amide NH) for the target compound, compared to 2 (urea NHs) for ML297. These differences are quantitatively relevant: the reduced H-bond donor count and lower molecular weight of the target compound are consistent with empirical CNS drug-likeness guidelines (MW < 400, HBD ≤ 3, tPSA < 90 Ų) [2], suggesting a potentially favorable profile for brain penetration that distinguishes it from the urea-based ML297, which carries two H-bond donors and has documented limited brain exposure (Cₘₐₓ ≈ 130 nM at 60 mg/kg i.p. in mice) [3].

physicochemical properties drug-likeness CNS penetration prediction

Validated Research Application Scenarios for N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1219841-83-4)


GIRK1/2 (Kir3.1/3.2) Channel SAR Probe for Sulfone Scaffold Expansion

This compound serves as a structurally differentiated SAR probe for expanding the sulfone-containing GIRK activator chemical space beyond the pyrazolyl-acetamide ether series characterized by Sharma et al. (2021) [1]. Its unique methylene spacer and direct amide linkage architecture allow researchers to systematically interrogate whether the favorable metabolic stability conferred by the 1,1-dioxidotetrahydrothiophen-3-yl head group is retained when the pyrazole core is replaced with a simplified methylene-acetamide linker. This is critical for developing less complex, more synthetically accessible GIRK tool compounds with preserved potency and stability.

CNS Drug Discovery: Ortho-Fluorophenoxy Lead Optimization Template

The 2-fluorophenoxy tail in this compound is associated with enhanced GIRK1/2 potency in published sulfone series (Sharma 2021 compound 11i: EC₅₀ = 64 nM) [1]. This compound can be used as a template for lead optimization campaigns targeting neurological disorders—including epilepsy, anxiety, and pain—where GIRK1/2 activation is a validated therapeutic mechanism [2]. Its reduced molecular weight and single H-bond donor count (vs. two for ML297) predict improved CNS penetration potential, making it a rational starting point for medicinal chemistry programs aiming to overcome the brain exposure limitations of first-generation urea-based activators.

Metabolic Stability Benchmarking Against Urea-Based GIRK Activators

The prototypical GIRK activator ML297 suffers from suboptimal metabolic stability and limited brain penetration (mouse Cₘₐₓ ≈ 130 nM at 60 mg/kg i.p.) [2]. The Sharma 2021 study demonstrated that incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl sulfone moiety improved metabolic stability in tier 1 DMPK assays (human and mouse liver microsome intrinsic clearance) [1]. This compound, bearing the same sulfone head group, can be used in head-to-head microsomal and hepatocyte stability assays alongside ML297 or VU0810464 to quantify the stability advantage conferred by the sulfone-methylene spacer architecture, providing direct procurement-justifying comparative DMPK data.

Computational Chemistry and in silico GIRK Pharmacophore Modeling

The compound's unique combination of a cyclic sulfone, a methylene spacer, and an ortho-fluorophenoxyacetamide tail provides a new data point for GIRK pharmacophore refinement and structure-based drug design. Its lower molecular complexity relative to pyrazolyl-sulfone compounds makes it suitable for molecular docking and molecular dynamics simulations aimed at identifying the minimal pharmacophore required for GIRK1/2 activation, potentially guiding fragment-based or scaffold-hopping strategies in academic and industrial medicinal chemistry groups.

Quote Request

Request a Quote for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.